N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
- Compounds with thiazole and pyridazine moieties have been explored for their antitumor activities. For example, imidazotetrazines, possessing a thiazol moiety, have shown curative activity against leukemia and potential as prodrug modifications for anticancer therapy (Stevens et al., 1984).
Antiprotozoal Agents
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan moieties, exhibited strong in vitro activity against T. b. rhodesiense and P. falciparum, showing promise as antiprotozoal agents (Ismail et al., 2004).
Heterocyclic Compound Synthesis
- Research on the synthesis of novel heterocyclic compounds, such as those incorporating furan and thiazole moieties, has led to the development of potential new therapeutic agents with applications in treating microbial infections and cancer (El-Essawy & Rady, 2011).
Antimicrobial and Antioxidant Activities
- Novel compounds based on furan and thiazole structures have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the potential for these compounds in developing new treatments for infections and oxidative stress-related conditions (Khalifa et al., 2015).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds . Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific targets of “N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide” would depend on the specific functional groups present in the molecule and their spatial arrangement.
Mode of Action
The mode of action of a compound depends on its interaction with its biological target. Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The specific mode of action of “this compound” would depend on its specific target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . The affected pathways and their downstream effects for “this compound” would depend on its specific mode of action.
properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-18(29-12(2)21-11)13-5-6-17(25)24(22-13)8-7-20-19(26)14-10-16(28-23-14)15-4-3-9-27-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFZKOGTXIITAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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